3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide

Descripción

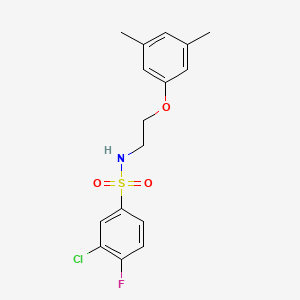

3-Chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative characterized by distinct substituents:

- A chloro group at the 3-position of the benzene ring.

- A fluoro group at the 4-position.

- An N-linked 2-(3,5-dimethylphenoxy)ethyl side chain.

The 3,5-dimethylphenoxyethyl moiety introduces steric bulk and lipophilicity, which may influence bioavailability and target binding compared to simpler sulfonamides.

Propiedades

IUPAC Name |

3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO3S/c1-11-7-12(2)9-13(8-11)22-6-5-19-23(20,21)14-3-4-16(18)15(17)10-14/h3-4,7-10,19H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYROBAPAYEXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Formation of 3,5-dimethylphenoxyethyl chloride: The 3,5-dimethylphenol is reacted with ethylene oxide to form 3,5-dimethylphenoxyethanol, which is then converted to 3,5-dimethylphenoxyethyl chloride using thionyl chloride.

Synthesis of 3-chloro-4-fluorobenzenesulfonamide: This involves the chlorination of 4-fluorobenzenesulfonamide using a chlorinating agent such as phosphorus pentachloride.

Coupling Reaction: The final step involves the coupling of 3,5-dimethylphenoxyethyl chloride with 3-chloro-4-fluorobenzenesulfonamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The aromatic rings can undergo substitution reactions with electrophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Electrophilic aromatic substitution: Formation of nitro or sulfonated derivatives.

Oxidation and reduction: Formation of oxidized or reduced analogs of the compound.

Aplicaciones Científicas De Investigación

3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations in Sulfonamide Derivatives

The following table highlights key structural differences between the target compound and analogues from the evidence:

Key Observations:

- Halogenation : The 3-Cl and 4-F pattern in the target compound is shared with ’s Compound 1, suggesting halogen positioning may stabilize π-π interactions in receptor binding.

- Double Sulfonamides () : Unlike the target compound, ’s structure features two sulfonyl groups, which likely reduce conformational flexibility and increase molecular weight (affecting pharmacokinetics) .

Pharmacological Implications

- Anticonvulsant Activity: highlights that aroxyethylamine derivatives (e.g., Compound XVI) exhibit potent anticonvulsant activity (100% protection at 100 mg/kg in mice).

- Enzyme Inhibition : The imidazo-pyrrolo-pyrazine derivatives in are likely designed for kinase or protease inhibition due to their rigid, heterocyclic substituents. In contrast, the target compound’s simpler side chain may favor interactions with less complex binding pockets.

Actividad Biológica

The compound 3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.85 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉ClFNO₂S |

| Molecular Weight | 353.85 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes involved in bacterial folic acid synthesis, making it a candidate for antimicrobial activity. Additionally, the presence of the fluorine atom may enhance lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that sulfonamides can exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, suggesting potential utility as an antibiotic agent .

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in various cancer cell lines. In one study, a related compound demonstrated IC50 values in the nanomolar range against several cancer types, indicating potent antiproliferative effects .

Case Studies

- Dopamine D2 Receptor Ligands : A study evaluated substituted benzamides as high-affinity ligands for CNS dopamine D2 receptors. Compounds with structural similarities to this compound exhibited significant binding affinities and could be explored for neuropharmacological applications .

- MDM2 Inhibition : Another research focused on the inhibition of murine double minute 2 (MDM2), a key regulator in cancer biology. Compounds structurally related to the target compound showed promising results in inhibiting MDM2 and activating p53 pathways in cancer models .

Table 2: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.